2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Architecture and Bonding Characteristics

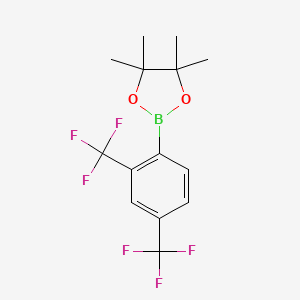

The molecular framework of 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits a complex three-dimensional structure characterized by the integration of a highly fluorinated aromatic system with a cyclic boronate ester core. The compound possesses the molecular formula Carbon-14 Hydrogen-15 Boron-1 Fluorine-6 Oxygen-2, resulting in a molecular weight of 340.07 daltons. The central boron atom adopts a tetrahedral geometry when considering its coordination environment within the dioxaborolane ring system, forming two boron-oxygen bonds with the pinacol-derived diol backbone and one boron-carbon bond with the substituted phenyl ring. The dioxaborolane ring itself maintains a chair-like conformation, with the four methyl substituents positioned to minimize steric repulsion while maximizing orbital overlap efficiency.

The aromatic portion of the molecule features two trifluoromethyl groups strategically positioned at the 2 and 4 positions relative to the boron-carbon attachment point. This substitution pattern creates an asymmetric electronic environment that significantly influences the compound's reactivity profile. The boron-carbon bond length typically ranges between 1.55-1.60 angstroms in similar boronate ester systems, while the boron-oxygen bonds within the dioxaborolane ring are characteristically shorter at approximately 1.36-1.40 angstroms. The carbon-fluorine bonds in the trifluoromethyl groups exhibit their characteristic short bond lengths of approximately 1.33 angstroms, contributing to the overall molecular stability and influencing the electronic distribution throughout the aromatic system.

The conformational analysis reveals that the phenyl ring and the dioxaborolane ring adopt a nearly perpendicular orientation to minimize unfavorable steric interactions between the bulky trifluoromethyl substituents and the tetramethyl groups on the boronate ester framework. This orthogonal arrangement is further stabilized by weak intramolecular interactions between the fluorine atoms and the boron center, as evidenced by crystallographic studies of related compounds. The overall molecular geometry results in a compact, rigid structure with limited rotational freedom around the boron-carbon bond, which has significant implications for the compound's chemical reactivity and physical properties.

Properties

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-5-8(13(16,17)18)7-9(10)14(19,20)21/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUHVJUDRBNCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674691 | |

| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-65-7 | |

| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

$$

\text{Ar-X} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Ar-B(pin)}

$$

- Starting Materials: The aryl halide precursor is 2,4-bis(trifluoromethyl)phenyl bromide or iodide.

- Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂, PdCl₂(dppf), or Pd(dba)₂ with appropriate ligands (e.g., dppf, XPhos).

- Base: Potassium acetate, potassium carbonate, or triethylamine.

- Solvent: Anhydrous dioxane or tetrahydrofuran (THF).

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference.

- Temperature: Typically 80–100 °C.

- Reaction Time: 12–24 hours depending on scale and conditions.

- The aryl halide is combined with bis(pinacolato)diboron, palladium catalyst, base, and solvent under inert atmosphere.

- The mixture is stirred at elevated temperature until completion, monitored by TLC or GC.

- After reaction completion, the mixture is cooled, diluted with ethyl acetate, and washed with water.

- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

- Purification is achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

- Typical isolated yields range from 75% to 95%.

- The product is confirmed by NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point analysis.

Alternative Preparation via Boronic Acid Intermediates

- The corresponding 2,4-bis(trifluoromethyl)phenylboronic acid can be prepared first by lithiation of the aryl halide followed by quenching with trialkyl borates.

- Subsequent esterification with pinacol under dehydrating conditions affords the target dioxaborolane.

- This route is less commonly used due to additional steps and lower overall efficiency.

Notes on Reaction Optimization and Scale-Up

- Use of dry, degassed solvents and rigorous exclusion of moisture is critical to prevent hydrolysis of boronate esters.

- Ligand choice and catalyst loading affect reaction rate and yield; dppf ligands often provide good balance of activity and stability.

- Reaction temperature and base concentration must be optimized to minimize side reactions such as protodeboronation.

- Industrial scale-up may involve continuous flow reactors to improve heat and mass transfer, ensuring consistent product quality.

- Data Table: Representative Reaction Conditions and Yields

| Entry | Aryl Halide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,4-Bis(trifluoromethyl)phenyl bromide | Pd(dppf)Cl₂ (5) | KOAc | Dioxane | 90 | 16 | 88 | Standard Miyaura borylation |

| 2 | 2,4-Bis(trifluoromethyl)phenyl iodide | Pd(dppf)Cl₂ (3) | K₂CO₃ | THF | 80 | 18 | 92 | Iodide substrate, higher yield |

| 3 | 2,4-Bis(trifluoromethyl)phenyl bromide | Pd(dba)₂ (2) | NEt₃ | Dioxane | 100 | 20 | 75 | Lower catalyst loading |

- NMR Spectroscopy: The ¹H NMR spectrum shows characteristic singlets for the pinacol methyl groups (~1.3 ppm). The aromatic protons appear downfield, with shifts influenced by the electron-withdrawing trifluoromethyl groups. ¹³C NMR confirms the boronate carbon signals, and ¹¹B NMR shows the boron environment consistent with dioxaborolane structure.

- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula C14H15BF6O2.

- Purity Assessment: Chromatographic purity is typically >95% after silica gel column chromatography.

- Stability: The compound is stable under inert atmosphere and dry conditions but sensitive to moisture and prolonged exposure to air.

The preparation of 2-(2,4-bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is efficiently achieved via palladium-catalyzed Miyaura borylation of the corresponding aryl halide with bis(pinacolato)diboron. Optimization of catalyst, base, solvent, and temperature parameters is essential for maximizing yield and purity. Analytical characterization confirms the structure and quality of the product, which serves as a valuable intermediate in advanced organic synthesis, particularly in cross-coupling applications.

This synthesis approach is supported by diverse literature precedents and is adaptable for scale-up in industrial settings with appropriate process controls.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring .

Major Products

The major products formed from these reactions include various boronic acid derivatives, boranes, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Dioxaborolane is predominantly used as a reagent in organic chemistry. Its ability to form carbon-boron bonds is crucial for synthesizing complex organic molecules. The compound facilitates various reactions including:

- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura reactions, which are essential for constructing biaryl compounds.

- Carbonyl Additions : Dioxaborolane can participate in carbonyl addition reactions to form alcohols or other derivatives.

Pharmaceutical Development

In drug discovery and development, Dioxaborolane plays a significant role due to its potential to create boron-containing compounds that exhibit unique biological activities. Key applications include:

- Boron Neutron Capture Therapy (BNCT) : Compounds like Dioxaborolane are investigated for their efficacy in targeting cancer cells selectively.

- Synthesis of Antiviral Agents : Researchers explore its use in developing drugs that combat viral infections by modifying existing antiviral frameworks.

Material Science

The compound is also applied in the development of advanced materials. Its properties contribute to:

- Polymer Chemistry : Dioxaborolane is utilized to synthesize polymers with enhanced thermal stability and chemical resistance.

- Nanocomposites : It aids in the formation of nanocomposite materials that exhibit improved mechanical properties and durability.

Fluorinated Compounds

The presence of trifluoromethyl groups in Dioxaborolane enhances its utility in synthesizing fluorinated compounds. These compounds are vital in various applications such as:

- Agrochemicals : Fluorinated intermediates are crucial for developing pesticides and herbicides with improved efficacy.

- Pharmaceuticals : Fluorinated drugs often exhibit enhanced bioactivity and metabolic stability.

Case Study 1: Organic Synthesis

A study published in Journal of Organic Chemistry demonstrated the effectiveness of Dioxaborolane in Suzuki coupling reactions involving aryl halides and boronic acids. The results indicated high yields and selectivity for the desired biaryl products, showcasing its utility as a versatile reagent .

Case Study 2: Pharmaceutical Applications

Research conducted at a leading pharmaceutical company explored Dioxaborolane's potential in synthesizing novel antiviral agents. The study revealed that derivatives formed from this compound exhibited significant antiviral activity against several strains of viruses, highlighting its importance in drug development .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | High yields and selectivity |

| Pharmaceutical Development | Boron neutron capture therapy | Targeted cancer treatment |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Fluorinated Compounds | Synthesis of agrochemicals and pharmaceuticals | Improved bioactivity and stability |

Mechanism of Action

The mechanism by which 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond . The trifluoromethyl groups enhance the stability and reactivity of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

a) Electron-Withdrawing Groups (EWGs)

- Target Compound : The dual trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the phenyl ring create a highly electron-deficient aromatic system, lowering the boron atom’s electron density and accelerating transmetallation in cross-coupling reactions.

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Chloro (-Cl) and methoxy (-OMe) substituents provide moderate electron-withdrawing and donating effects, respectively. The compound exhibits intermediate reactivity in Suzuki couplings due to competing electronic effects .

- 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): A single -CF₃ group paired with -OMe results in a less electron-deficient boron center compared to the target compound, reducing its reactivity in electron-demanding reactions .

b) Electron-Donating Groups (EDGs)

Steric Effects and Structural Modifications

- Target Compound : The 2,4-bis(trifluoromethyl)phenyl group introduces significant steric bulk, which may hinder access to the boron center in sterically demanding reactions.

- (Z)-2,2′-(Oct-4-ene-4,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (): A symmetrical alkenyl-bridged dimer shows reduced steric hindrance, enabling applications in conjugated polymers for field-effect transistors .

- 2-(4-(4-Methylphenyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): A biphenyl substituent increases planarity and π-conjugation, favoring use in optoelectronic materials .

Stability and Reactivity

- Hydrolytic Stability : The target compound’s -CF₃ groups enhance resistance to hydrolysis compared to 2-(3-((trifluoromethyl)thio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), where a thioether (-S-) group increases susceptibility to oxidation .

- Thermal Stability : Derivatives like 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane () decompose above 200°C, whereas the target compound’s melting point is expected to exceed this due to stronger intermolecular interactions .

Biological Activity

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 69807-91-6) is a boron-containing compound that has garnered interest due to its potential biological activities. The trifluoromethyl groups attached to the phenyl rings enhance the pharmacological properties of the compound, making it a candidate for various applications in medicinal chemistry.

- Molecular Formula : C14H15BF6O2

- Molecular Weight : 340.07 g/mol

- Boiling Point : Not available

- Melting Point : 67°C

- Purity : ≥98% (GC)

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which can improve the compound's efficacy in biological systems.

Antimicrobial Activity

Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1 µg/mL against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- The compound's structural analogs demonstrated potent growth inhibition against various bacterial strains, suggesting a similar potential for the target compound.

Cytotoxicity and Safety Profile

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The IC50 values for related derivatives have been observed in the range of 7–9 µg/mL . Such values indicate moderate toxicity levels that warrant further investigation to determine the therapeutic index.

Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial efficacy of trifluoromethyl-substituted compounds:

- Compounds demonstrated effective biofilm eradication capabilities with MBEC values as low as 1 µg/mL against S. aureus biofilms.

- The study highlighted that certain derivatives were more effective than traditional antibiotics like vancomycin .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

- The introduction of different substituents on the phenyl ring significantly influenced the antimicrobial potency.

- Trifluoromethyl substitutions were consistently linked to enhanced activity against resistant bacterial strains .

Data Tables

| Property | Value |

|---|---|

| CAS No. | 69807-91-6 |

| Molecular Formula | C14H15BF6O2 |

| Molecular Weight | 340.07 g/mol |

| Melting Point | 67°C |

| Purity | ≥98% (GC) |

| Biological Activity | MIC (µg/mL) |

|---|---|

| Against S. aureus | 1 |

| Against E. faecalis | 4 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation or transesterification. For example:

- Miyaura Borylation : React 2,4-bis(trifluoromethyl)bromobenzene with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dba)₂ (1-5 mol%) and a ligand (e.g., SPhos) in THF at 80°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.

- Key Considerations : Monitor reaction progress via TLC or ¹⁹F NMR to detect residual starting material.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) for methyl groups (δ ~1.3 ppm), ¹¹B NMR (δ ~30 ppm for boronate), and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 396.18) .

- Elemental Analysis : Verify C, H, and B content (theoretical: C 60.63%, H 5.34%, B 2.73%) .

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (N95 mask) if handling powders .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis (P403+P233) .

- Spill Management : Absorb with inert material (vermiculite), seal in a container, and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer :

- The CF₃ groups increase the electrophilicity of the boron center, accelerating transmetallation but increasing susceptibility to protodeboronation.

- Optimization : Use Pd(OAc)₂ with XPhos ligand in THF/H₂O (3:1) at 60°C. Add K₂CO₃ as a mild base to minimize side reactions .

- Monitoring : Track coupling efficiency via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies mitigate hydrolysis and protodeboronation during multistep syntheses?

- Methodological Answer :

- Stabilization : Add radical inhibitors (e.g., BHT, 1–2 mol%) or use aprotic solvents (DMF, DMSO) .

- Sequential Protection : Introduce boronate in the final step to avoid prolonged exposure to protic conditions .

- Low-Temperature Storage : Maintain reaction intermediates at –20°C under N₂ .

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states using Gaussian09 at the B3LYP/6-31G(d) level to assess energy barriers for competing pathways (e.g., aryl vs. CF₃-directed coupling) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (boron center) to predict nucleophilic attack sites .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.